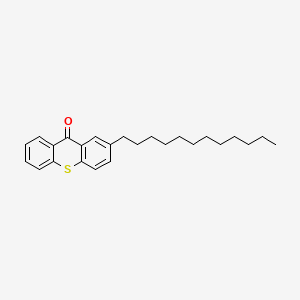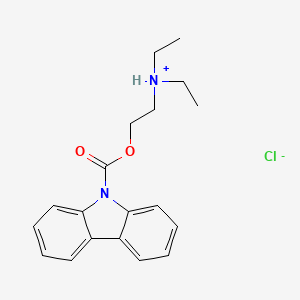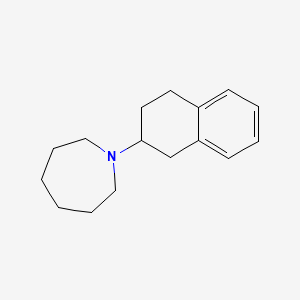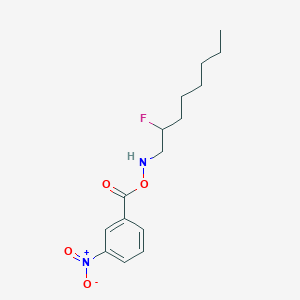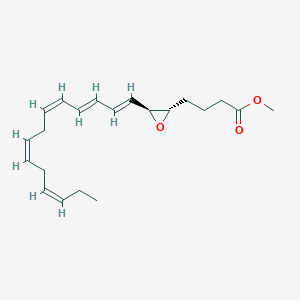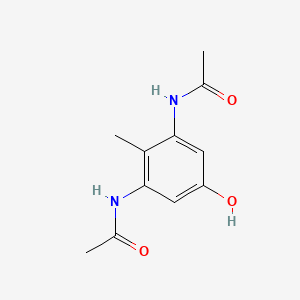
N,N'-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of two acetamide groups attached to a phenylene ring, which also contains a hydroxyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide typically involves the reaction of 5-hydroxy-2-methyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 5-hydroxy-2-methyl-1,3-phenylenediamine in a suitable solvent, such as ethanol.
- Add acetic anhydride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Filter the resulting precipitate and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography may be employed to further refine the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide groups can be reduced to amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N,N’-(5-oxo-2-methyl-1,3-phenylene)diacetamide.
Reduction: Formation of N,N’-(5-hydroxy-2-methyl-1,3-phenylene)diamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the acetamide groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diamine: Similar structure but with amine groups instead of acetamide groups.
N,N’-(5-Oxo-2-methyl-1,3-phenylene)diacetamide: Similar structure but with a carbonyl group instead of a hydroxyl group.
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)dibenzamide: Similar structure but with benzamide groups instead of acetamide groups.
Uniqueness
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide is unique due to the presence of both hydroxyl and acetamide groups on the phenylene ring
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
N-(3-acetamido-5-hydroxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-6-10(12-7(2)14)4-9(16)5-11(6)13-8(3)15/h4-5,16H,1-3H3,(H,12,14)(H,13,15) |
Clave InChI |
POLDZPWAHFPZJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1NC(=O)C)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


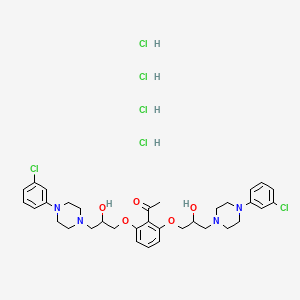
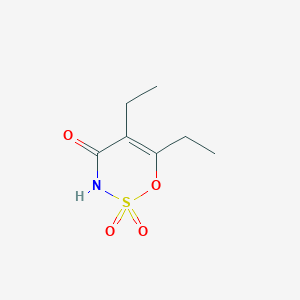
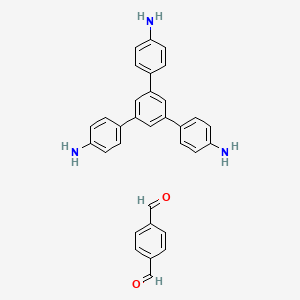
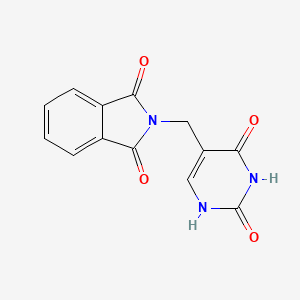
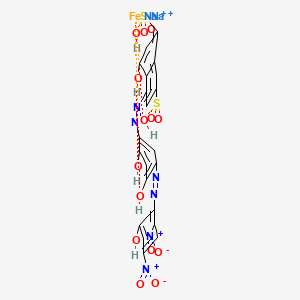

![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
